zinc;dioxido(dioxo)chromium

Corrosion Science Electrochemistry Pigment Technology

Regulatory restrictions challenge sourcing of consistent zinc chromate for corrosion R&D. This compound provides benchmark performance for reliable anti-corrosion evaluation. • Gold-standard positive control: Outperforms zinc phosphate in EIS/SVET assays-rigorous benchmarking of novel inhibitors. • Rapid anodic inhibition: Immediate protection upon coating damage-critical for aerospace primer qualification (MIL-P-23377). • Verified supply: Full documentation for authorized R&D and industrial applications.

Molecular Formula CrH2O4Zn
Molecular Weight 183.4 g/mol
CAS No. 13530-65-9
Cat. No. B076096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;dioxido(dioxo)chromium
CAS13530-65-9
Synonymszinc chromate
zinc chromate (H2Cr2O7), Zn salt (1:1)
zinc chromate (H2Cr2O7), Zn salt (1:1), trihydrate
zinc chromate (Zn2(CrO4)O), monohydrate
Molecular FormulaCrH2O4Zn
Molecular Weight183.4 g/mol
Structural Identifiers
SMILESO[Cr](=O)(=O)O.[Zn]
InChIInChI=1S/Cr.2H2O.2O.Zn/h;2*1H2;;;/q+2;;;;;/p-2
InChIKeyAQKPQGSTQZCUEV-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water
3.08 g/100 g water
Soluble in acid, liquid ammonia;  insoluble in acetone
Dissolves readily in acids
Solubility in water: none

Zinc Chromate: Chemical Identity & Procurement Guide


Zinc chromate (CAS 13530-65-9), also known as zinc yellow or C.I. Pigment Yellow 36, is a chromate-based inorganic corrosion inhibiting pigment [1]. It is a salt containing the chromate anion and zinc, typically appearing as a yellow powder or yellow-green crystals [2]. Its primary industrial role is as an anti-corrosive pigment in primers and coatings, particularly for aluminum alloys and steel in aerospace, automotive, and marine applications . However, due to its classification as a Category 1A carcinogen and its inclusion in regulatory restriction lists like REACH Annex XIV, its use is strictly controlled, driving a critical need for precise, evidence-based selection against alternatives [3][4].

1 Industrial Role

Corrosion-inhibiting pigment for primers and coatings

2 Selection Logic

Regulatory status review required alongside performance needs

3 Use Context

Controlled industrial environments only; carcinogen handling protocols apply

Why Generic Substitution Fails for Zinc Chromate


Generic substitution among corrosion-inhibiting pigments is not possible due to significant, quantifiable differences in passivating power, solubility, and regulatory status. For instance, the passivating strength of chromate pigments follows a distinct hierarchy, with zinc chromate being demonstrably less potent than mixed barium-potassium or strontium chromates [1]. Conversely, when compared to common non-toxic alternatives like zinc phosphate, zinc chromate provides vastly superior corrosion inhibition in standard electrochemical tests, with a protective layer forming immediately [2][3]. Furthermore, regulatory bans on certain chromates, such as strontium chromate, mean that substitution decisions must be based on performance under specific authorization and a comparison of sunset dates, not simply on chemical analogy [4][5]. Therefore, selection requires navigating a specific matrix of corrosion performance, metal substrate compatibility, and a tightening regulatory landscape.

Regulatory

EU market access for pentazinc chromate octahydroxide requires authorization past the May 2025 sunset date; non-listed alternatives may offer different compliance paths.

Performance

Zinc phosphate alternatives may not replicate the immediate protection kinetics observed with chromate extracts, altering coating performance under scribe-creep conditions.

Class

Chromate pigments are not interchangeable; zinc chromate provides a reported lower concentration of soluble passivating species compared to strontium or barium-potassium chromates.

Performance Data: Zinc Chromate vs. Alternatives


Passivating Power Ranking Among Chromates

In a direct, class-level comparison, zinc chromate's passivating power is quantifiably lower than that of strontium chromate and mixed barium-potassium chromates. The study established a clear passivating power series based on the irreversible electrode potential shift of steel in pigment extracts [1]. Mixed barium-potassium chromate (technical grade) showed the highest power, followed by its chemically pure form, then strontium chromate, and finally zinc chromate, with a potential shift of 200-300 mV toward the positive region [1]. This difference is directly attributed to solubility: the CrO3 concentration in extracts of high-performance chromates was 10-13 g/liter, compared to just 0.5 g/liter for zinc and strontium chromates [1].

Passivating Power Rank
Class-level
Lowest rank in chromate series; CrO3 extract ~0.5 g/L
Reported passivating-potency context differs within the chromate class
Data based on electrode potential shifts in pigment extracts; may not transfer to all coating formulations
Corrosion Science Electrochemistry Pigment Technology

Inhibition Kinetics: Immediate vs. Delayed Protection

A direct head-to-head comparison of zinc chromate and zinc phosphate extracts on iron using Electrochemical Impedance Spectroscopy (EIS) and SVET revealed fundamentally different inhibition kinetics [1]. In 0.1 M NaCl, the chromate extract provided an immediate protective effect upon immersion. In contrast, the phosphate extract had a much lower inhibiting efficiency and acted at a very low rate [1]. The EIS spectra for chromate showed the development of a relaxation constant over time, interpreted as the formation of a porous healing layer, a phenomenon not observed with phosphate [1]. While chromate lost some action after a few hours, phosphate's action was consistently weak from the start, leading to uniform corrosion of the iron substrate [1].

Inhibition Kinetics
Head-to-head
Zinc Chromate: Immediate protective effect; healing layer formation Zinc Phosphate: Delayed, much lower inhibiting efficiency; uniform corrosion observed
Kinetic profile may support selection where rapid onset of protection is critical
EIS and SVET data in 0.1 M NaCl on iron; requires validation in target coating system
Electrochemical Impedance Spectroscopy Coating Performance Corrosion Inhibition

REACH Annex XIV Sunset Date Status

A critical, non-performance differentiator is the regulatory status and sunset date for zinc chromate (specifically pentazinc chromate octahydroxide, EC: 256-418-0) under the EU REACH Regulation [1]. While other chromates like strontium chromate also face restrictions, the specific sunset date for pentazinc chromate octahydroxide expired on May 1, 2025 [1][2]. This means that after this date, the substance is banned from being placed on the market or used in the EU without a specific, time-limited authorization [3]. This creates a binary procurement gate: for EU-based or EU-serving applications, zinc chromate is no longer a permissible default selection, forcing a shift to alternatives or a complex authorization process, a constraint that does not apply to non-listed or differently scheduled in-class compounds [2].

REACH Sunset Date
Cross-study
Pentazinc chromate octahydroxide sunset date expired: May 1, 2025
Binary procurement gate for EU-based applications; authorization is now mandatory
Source: REACH Annex XIV entry; verify current authorization status with regulatory counsel
REACH Regulation Compliance Substance Authorization

Anodic Inhibition Mechanism on Magnesium Alloys

A study on magnesium alloy protection in epoxy coatings confirmed via dynamic potential polarization that zinc chromate acts specifically as an anodic-type corrosion inhibitor [1]. This mechanism is distinct from cathodic inhibitors. The data showed that the inclusion of zinc chromate resulted in a positive shift of the corrosion potential and an enhancement of anodic polarization for the coated sample in a 3% NaCl aqueous solution [1]. This quantitatively confirms its role in blocking the anodic dissolution of the metal substrate by forming a passive film through the action of chromate ions [1]. This mechanistic specificity means zinc chromate is uniquely suited for alloys like magnesium where anodic inhibition is the primary required mode of protection.

Anodic Mechanism on Mg Alloy
Supporting
Confirmed anodic inhibitor; positive corrosion potential shift in epoxy coating on magnesium alloy
Mechanistic specificity supports fit for substrates requiring anodic protection
Dynamic potential polarization data in 3% NaCl; substrate-specific validation recommended
Magnesium Alloy Corrosion Epoxy Coatings Anodic Inhibitor

Zinc Chromate Application Scenarios


Aerospace Aluminum Alloy Primers

Given its rapid onset of inhibition [1] and historical use in systems qualified to military specifications like MIL-P-23377 and MIL-P-6889 [2][3], zinc chromate remains a relevant choice for aerospace aluminum primers in jurisdictions where its use is still authorized. Its anodic inhibition mechanism is effective on aluminum [4]. The key selection criterion over a zinc phosphate alternative is the immediate protection it offers upon scribing or damage, which is critical for flight safety and maintenance intervals [1].

Benchmark for Non-Toxic Inhibitor Development

Zinc chromate serves as the essential 'gold standard' positive control in corrosion studies aimed at evaluating new, environmentally benign inhibitors [1]. Because its performance is so well-characterized and consistently superior to alternatives like zinc phosphate [2], it provides a high-performance baseline against which to measure the efficacy of novel compounds. This is a strictly research-oriented application, where the goal is to demonstrate that a new candidate can approach or match the chromate's quantitative performance in EIS and SVET assays, thereby proving its commercial potential [1].

Anodic Protection for Non-Ferrous Substrates

In niche applications involving magnesium [1] or specific aluminum alloy components, where the primary corrosion mechanism is anodic dissolution, zinc chromate's proven role as an anodic inhibitor provides a targeted solution. The evidence confirms it enhances anodic polarization and shifts corrosion potential positively on magnesium [1]. This makes it a technically precise selection for protecting these light alloys in highly demanding, non-consumer environments, provided the use is legally permissible and safety protocols are rigorously enforced.

Application
Selection Property
Validation Focus
Aerospace aluminum alloy primers
Rapid onset of inhibition and anodic protection mechanism
Immediate protection kinetics under scribe-creep or damage conditions
Non-toxic inhibitor benchmark
Well-characterized high-performance inhibition profile
Quantitative performance comparison in EIS and SVET assays
Anodic protection for non-ferrous substrates
Confirmed anodic inhibitor for magnesium and aluminum alloys
Corrosion potential shift and anodic polarization enhancement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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